3,5-Bis(trifluoromethyl)thioanisole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
685892-24-4 |
|---|---|
Molecular Formula |
C9H6F6S |
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-methylsulfanyl-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F6S/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H,1H3 |
InChI Key |
FODCFYIWOJIZQL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Thioanisole
Electronic Effects of the Bis(trifluoromethyl)phenyl Moiety on Aromatic Reactivity
The 3,5-bis(trifluoromethyl)phenyl group profoundly influences the electron density and reactivity of the benzene (B151609) ring. The trifluoromethyl (-CF3) group is one of the most potent electron-withdrawing groups in organic chemistry, primarily operating through a strong negative inductive effect (-I effect). nih.govlkouniv.ac.in This effect arises from the high electronegativity of the fluorine atoms, which polarizes the C-F bonds and subsequently withdraws electron density from the aromatic ring. minia.edu.egyoutube.com With two CF3 groups situated meta to each other, their combined inductive withdrawal significantly depletes the electron density of the phenyl ring, making it highly electron-deficient. nih.gov
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. total-synthesis.com However, the electron-deficient nature of the ring in 3,5-bis(trifluoromethyl)thioanisole makes it significantly less reactive towards electrophiles compared to unsubstituted benzene. youtube.commasterorganicchemistry.com
Substituents that decrease the rate of an electrophilic aromatic substitution reaction relative to benzene are known as deactivating groups. masterorganicchemistry.com The trifluoromethyl group is a strong deactivating group because its powerful inductive effect withdraws significant electron density from the benzene ring. lkouniv.ac.invaia.com This reduction in electron density makes the ring less nucleophilic and therefore less inclined to attack an incoming electrophile. vaia.comyoutube.com Consequently, molecules like trifluoromethylbenzene react much more sluggishly in EAS reactions, often requiring harsh conditions. lkouniv.ac.in In this compound, the presence of two CF3 groups results in an even more severely deactivated aromatic ring. youtube.com
With the exception of halogens, deactivating groups direct incoming electrophiles to the meta position. minia.edu.eg The trifluoromethyl group is a classic example of a meta-director. lkouniv.ac.invaia.comaakash.ac.in The reason for this regioselectivity lies in the stability of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction.
When an electrophile attacks at the ortho or para positions relative to a CF3 group, one of the resulting resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing CF3 group. lkouniv.ac.inyoutube.com This arrangement is highly unfavorable and destabilizes the intermediate. lkouniv.ac.inchegg.com In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the CF3 group, resulting in a less destabilized, and therefore more favorable, transition state. lkouniv.ac.invaia.com
Nucleophilic Aromatic Substitution (SNAr) Pathways
While deactivated towards electrophiles, the electron-deficient nature of the ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgnumberanalytics.com This reaction involves a nucleophile displacing a leaving group on the aromatic ring. wikipedia.org
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. numberanalytics.comchemistrysteps.comacsgcipr.org These groups make the ring electrophilic and capable of stabilizing the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks. numberanalytics.comnumberanalytics.com The trifluoromethyl group is considered a moderately activating group for SNAr reactions. numberanalytics.com The presence of two CF3 groups, as in this compound, strongly activates the ring for nucleophilic attack, particularly at the carbon atoms bearing the CF3 groups and any potential leaving group.
The stability of the Meisenheimer complex is greatest when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the activating group through resonance. chemistrysteps.combyjus.com In this compound, the CF3 groups are meta to each other, but they would be ortho or para to a leaving group at positions C1, C2, C4, or C6, thereby facilitating SNAr at these sites.
The feasibility of an SNAr reaction depends critically on the presence of a good leaving group, which must be able to depart and stabilize a negative charge. numberanalytics.com Common leaving groups include halides and nitro groups. acsgcipr.orgrsc.org
The thioether (-SCH3) group is not considered a conventional leaving group in SNAr reactions. It is significantly less effective than halides. However, thioethers can sometimes be introduced as synthetic handles and later removed as leaving groups, though this often requires oxidation to a more electron-withdrawing and stable sulfone (-SO2CH3) or sulfoxide (B87167) (-SOCH3) to enhance its leaving group ability. acsgcipr.org Direct displacement of the thioether in this compound by a strong nucleophile is mechanistically possible but likely to be less efficient than the displacement of a better leaving group like a halogen.
Conversely, the sulfur atom of the thioether group possesses lone pairs of electrons, giving it nucleophilic character. While the primary focus of SNAr is the aromatic ring acting as an electrophile, the nucleophilicity of the sulfur atom is relevant in other contexts. For instance, thiols (RSH) and their conjugate bases, thiolates (RS-), are excellent nucleophiles commonly used to form thioether linkages via SNAr reactions with activated aryl halides. acsgcipr.orgacsgcipr.orgresearchgate.net
Compound Names
Transformations Involving the Sulfur Center
The sulfur atom in this compound is a key site for chemical reactions, including oxidation and carbon-sulfur bond cleavage.
The oxidation of thioanisoles to sulfoxides and sulfones is a fundamental transformation in organic synthesis. Various reagents and catalytic systems have been developed to achieve this conversion selectively. For instance, the oxidation of thioanisole (B89551) can be catalyzed by lignin (B12514952) peroxidase in the presence of hydrogen peroxide. nih.gov This enzymatic system proceeds through the formation of a sulfide (B99878) radical cation intermediate. nih.gov Another approach involves an electroenzymatic cascade system using chloroperoxidase, which allows for the selective synthesis of methyl phenyl sulfoxide from thioanisole. rsc.org This method utilizes the in-situ generation of hydrogen peroxide, enhancing the catalytic efficiency and selectivity. rsc.org While these studies focus on the parent thioanisole, the principles can be extended to substituted derivatives like this compound, where the electron-withdrawing trifluoromethyl groups would render the sulfur atom less nucleophilic and potentially more challenging to oxidize.
The cleavage of the carbon-sulfur bond in thioethers is a significant reaction for the functionalization of organic molecules. Both oxidative and reductive methods, as well as transition-metal-free strategies, have been explored for this purpose. rsc.org
Hypervalent iodine reagents are known for their ability to mediate a variety of chemical transformations, including the formation and cleavage of carbon-sulfur bonds. nih.govfigshare.com These reagents are attractive due to their mild reaction conditions and environmentally friendly nature. nih.gov For example, ethynyl (B1212043) benziodoxolone (EBX) reagents have been used for the efficient alkynylation of thiols, demonstrating the utility of hypervalent iodine compounds in forming C-S bonds. organic-chemistry.org The reverse reaction, C-S bond cleavage, can also be promoted by hypervalent iodine compounds, often proceeding through mechanisms analogous to those in transition metal chemistry, such as oxidative addition and reductive elimination. nih.gov The cleavage of C(sp³)–S bonds in thioethers to form unsymmetrical disulfides has been achieved using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI), which proceed through sulfonium (B1226848) intermediates. organic-chemistry.org Although direct examples with this compound are not prevalent, the established reactivity of hypervalent iodine reagents with other thioethers suggests their potential applicability.
Reductive cleavage of C-S bonds offers an alternative pathway for the manipulation of thioethers. Methods have been developed for the reductive cleavage of sulfonamides to generate sulfinates and amines under mild conditions. nih.gov Photoredox catalysis has also emerged as a powerful tool for C-X bond cleavage, including C-S bonds. For instance, an organoreductant, CBZ6, under visible light irradiation, can reductively cleave various (hetero)aryl halides. organic-chemistry.org The mechanism involves the formation of a radical anion, leading to the generation of an aryl radical. organic-chemistry.org Such strategies could potentially be applied to the C-S bond in this compound, where the electron-deficient aromatic ring might facilitate the initial electron transfer step. The cleavage of C-S bonds in compounds containing trifluoromethyl groups has also been demonstrated in other contexts, such as the cascade reaction of α,α-difluorinated gem-diols. nih.gov
Transition metals, particularly nickel, have been instrumental in developing novel reactions involving the activation and metathesis of C-S bonds in thioanisoles.
Nickel-catalyzed metathesis reactions between aryl thioethers and aryl nitriles provide a unique method for the interconversion of these two functional groups without the need for toxic cyanide or thiol reagents. acs.orgacs.org The catalytic system, typically involving a Ni(0) precursor and a phosphine (B1218219) ligand such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), has shown broad functional group tolerance. acs.orgnih.gov
Mechanistic investigations have been crucial in understanding and optimizing these transformations. nih.gov Detailed studies, combining experimental and computational methods, have shed light on the catalytic cycle. nih.gov The reaction is proposed to proceed through a reversible Ni⁰/NiII pathway. nih.gov Key steps in the mechanism include the oxidative addition of the aryl nitrile to the nickel center, followed by a transmetalation step with the aryl thioether. nih.gov The resting state of the catalyst is often the oxidative addition complex of the aryl nitrile. nih.gov The turnover-limiting step can be either the reductive elimination of the aryl nitrile or the oxidative addition of the aryl methyl sulfide, depending on the reaction conditions. nih.gov
A general scheme for the nickel-catalyzed metathesis is shown below:
Table 1: Mechanistic Steps in Nickel-Catalyzed Thioether Metathesis
| Step | Description |
|---|---|
| 1. Oxidative Addition (Aryl Nitrile) | The aryl nitrile undergoes oxidative addition to the Ni(0) catalyst to form a Ni(II) complex. |
| 2. Oxidative Addition (Aryl Thioether) | The aryl thioether undergoes oxidative addition to the Ni(0) catalyst to form another Ni(II) complex. |
| 3. Transmetalation | A key functional group transfer occurs between the two Ni(II) complexes. This step is believed to proceed through an associative mechanism. nih.gov |
| 4. Reductive Elimination | The newly formed aryl nitrile and aryl thioether products are released from the nickel center, regenerating the Ni(0) catalyst. |
The efficiency of this metathesis reaction has been demonstrated with a wide range of thioanisole derivatives, including those with electron-donating and electron-withdrawing substituents. nih.gov This suggests that this compound, with its strongly electron-withdrawing groups, would be a viable substrate for such transformations, potentially leading to the synthesis of novel trifluoromethyl-substituted nitriles.
Transition Metal-Catalyzed Reactions at the Thioether Linkage
Cross-Coupling Reactions of Thioanisole Derivatives
Cross-coupling reactions are a class of catalytic reactions that form a new bond between two organic fragments with the aid of a metal catalyst, most commonly palladium. While aryl halides are the most common coupling partners, the use of aryl thioethers has emerged as a valuable alternative due to the different reactivity and selectivity they can offer. The C–S bond in thioanisoles, while generally stable, can be activated under specific catalytic conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The presence of two trifluoromethyl groups in this compound renders the aryl ring highly electron-deficient. This electronic feature is expected to significantly impact its reactivity in cross-coupling reactions. Generally, electron-deficient aryl thioethers can be more challenging substrates for oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles. However, tailored catalytic systems and specific reaction types have been developed to address this challenge.
For instance, nickel-catalyzed cross-coupling reactions have shown promise for the activation of less reactive C–S bonds. While specific studies on this compound are not extensively documented, research on other electron-deficient aryl sulfides suggests that catalysts with electron-rich and sterically demanding ligands are often required to facilitate the oxidative addition step.
Several named cross-coupling reactions are pertinent to the discussion of thioanisole derivatives:
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. The use of aryl thioethers as coupling partners in Suzuki-Miyaura reactions is less common but has been reported, particularly for electron-rich systems. For an electron-deficient substrate like this compound, the development of a successful Suzuki-Miyaura protocol would likely require a highly active palladium catalyst system, possibly involving specialized ligands that can promote the challenging C–S bond cleavage. Research on the Suzuki-Miyaura cross-coupling of other dichloro-heteroaromatics has demonstrated the feasibility of forming C-C bonds with arylboronic acids in the presence of a palladium catalyst and a base. researchgate.net
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The extension of this methodology to aryl thioethers is an area of active research. The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group might influence the propensity of the thioether to undergo oxidative addition to the palladium(0) catalyst, a crucial step in the catalytic cycle.
Buchwald-Hartwig Amination: This powerful method for the formation of C–N bonds involves the coupling of an amine with an aryl halide or pseudohalide. wikipedia.orgorganic-chemistry.org The application of this reaction to aryl thioethers is a developing field. For a substrate like this compound, the electron deficiency of the aromatic ring could potentially facilitate the nucleophilic attack of the amine on a palladium-activated intermediate. However, catalyst deactivation by the sulfur atom can be a significant hurdle. The use of specialized ligands is often crucial to overcome this issue and achieve efficient C-N bond formation. wikipedia.org
| Cross-Coupling Reaction | Typical Coupling Partners | Catalyst System | Potential Challenges with this compound |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium Catalyst + Base | Difficult oxidative addition due to electron-deficient aryl ring. |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper Co-catalyst + Base | Potential for slow oxidative addition; catalyst poisoning by sulfur. |
| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium Catalyst + Base + Ligand | Catalyst deactivation by the sulfur atom; competing side reactions. |
Radical Reactions and Their Application to Trifluoromethylated Aryl Sulfides
The trifluoromethyl group is a key pharmacophore in medicinal chemistry, and its introduction into organic molecules is of great importance. nih.gov Radical reactions provide a powerful avenue for the formation of C–CF3 bonds. Trifluoromethylated aryl sulfides, including this compound, can be precursors to or participants in various radical-mediated transformations.
The generation of trifluoromethyl radicals (•CF3) is a central theme in this area of chemistry. These radicals can be generated from various sources, such as triflyl chloride (CF3SO2Cl) or trifluoromethanesulfonyl chloride, often through photoredox catalysis. nih.gov Once generated, the electron-deficient •CF3 radical can readily add to electron-rich systems.
In the context of this compound, two main types of radical reactivity can be envisioned:
Reactions involving the trifluoromethyl groups: While the C-F bonds in the CF3 groups are very strong, under specific conditions, these groups can participate in radical processes. However, this is generally less common than reactions involving the aryl ring or the thioether moiety.
Reactions involving the aryl sulfide moiety: The C–S bond in thioethers can be cleaved homolytically under photolytic or catalytic conditions to generate an aryl radical and a methylthiyl radical. The highly electron-deficient nature of the 3,5-bis(trifluoromethyl)phenyl radical would make it a highly reactive species, capable of participating in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to unsaturated systems.
Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for initiating radical reactions. nih.govunipr.itmdpi.comresearchgate.net In a typical scenario, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor to generate a radical species. For instance, a photoredox catalyst could interact with this compound to initiate C–S bond cleavage, leading to the formation of a 3,5-bis(trifluoromethyl)phenyl radical.
Furthermore, trifluoromethylated aryl sulfides can themselves be the products of radical reactions. For example, the radical trifluoromethylthiolation of arenes, using reagents derived from trifluoromethylthiophenol, is a known transformation. nih.gov
| Radical Reaction Type | Initiation Method | Key Intermediate | Potential Application for this compound |
| Radical Trifluoromethylation | Photoredox Catalysis | Trifluoromethyl Radical (•CF3) | As a substrate, the electron-deficient ring is less likely to be attacked by the electrophilic •CF3 radical. |
| Homolytic C–S Bond Cleavage | Photolysis / Photoredox Catalysis | 3,5-Bis(trifluoromethyl)phenyl Radical | Generation of a highly reactive aryl radical for subsequent functionalization. |
| Radical Trifluoromethylthiolation | Radical Initiator / Photoredox Catalysis | Thiyl Radical | Synthesis of this compound from a suitable precursor. |
Applications of 3,5 Bis Trifluoromethyl Thioanisole As a Synthetic Building Block and Functional Motif
Precursor in the Synthesis of Diversified Fluorinated Organosulfur Compounds
The thioether linkage in 3,5-bis(trifluoromethyl)thioanisole serves as a versatile handle for further chemical transformations, enabling its conversion into other important sulfur-containing functional groups.
Aryl thiocyanates are significant synthetic intermediates due to their ability to be converted into a wide array of other functional groups, including thiophenols, thioethers, and sulfonyl cyanides. General synthetic methods have been developed for the conversion of aryl alkyl sulfides, such as thioanisole (B89551) derivatives, into aryl thiocyanates. One established route involves the selective dealkylation of the thioether using reagents like sodium in hexamethylphosphoramide (B148902) (HMPA). tandfonline.com This process generates an intermediate sodium arenethiolate. Subsequent treatment of this thiolate with a cyanating agent, such as cyanogen (B1215507) bromide (BrCN) or cyanogen iodide (ICN), affords the corresponding aryl thiocyanate (B1210189) in moderate to good yields. tandfonline.com While this specific transformation has not been detailed for this compound itself, the general applicability of this method provides a viable pathway for its conversion to 3,5-bis(trifluoromethyl)phenyl thiocyanate.
Another approach involves the C-H functionalization of thioanisole. A mechanochemical method using ammonium (B1175870) persulfate and ammonium thiocyanate has been shown to directly thiocyanate the aromatic ring of thioanisole, offering a solvent-free alternative. nih.gov
The 3,5-bis(trifluoromethyl)phenylthio moiety, as found in the parent thiophenol, is a key precursor for creating complex sulfone reagents used in powerful carbon-carbon bond-forming reactions. Specifically, it is employed in the synthesis of 3,5-bis(trifluoromethyl)phenyl (BTFP) sulfones, which are highly effective reagents in the Julia-Kocienski olefination. acs.org
The synthesis begins with the alkylation of 3,5-bis(trifluoromethyl)benzenethiol (B1297511) to produce the corresponding aryl alkyl sulfide (B99878)—a structure analogous to this compound. This sulfide is then subjected to oxidation, typically using hydrogen peroxide (H₂O₂), to yield the target BTFP sulfone. rsc.org This two-step, one-pot sequence from the thiophenol provides high yields of various BTFP sulfones. acs.orgrsc.org
These BTFP sulfones are stable and serve as excellent activators for the Julia-Kocienski olefination, reacting with a wide range of aldehydes to produce 1,2-disubstituted alkenes and dienes with good yields and high stereoselectivity. acs.org The strong electron-withdrawing nature of the BTFP sulfonyl group makes it an excellent nucleofuge in the base-promoted elimination steps of the olefination process. rsc.org The utility of this method has been demonstrated in the stereoselective synthesis of complex molecules like resveratrol (B1683913) analogues. tandfonline.comacs.org
| Alkyl Group (R) | Starting Material | Reaction Sequence | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl | 3,5-Bis(trifluoromethyl)benzenethiol | 1. Benzyl bromide, K₂CO₃, Acetone 2. H₂O₂, Acetic Acid | 95 | acs.org |
| Allyl | 3,5-Bis(trifluoromethyl)benzenethiol | 1. Allyl bromide, K₂CO₃, Acetone 2. H₂O₂, Acetic Acid | 88 | acs.org |
| Propargyl | 3,5-Bis(trifluoromethyl)benzenethiol | 1. Propargyl bromide, K₂CO₃, Acetone 2. H₂O₂, Acetic Acid | 85 | acs.org |
| Methyl | 3,5-Bis(trifluoromethyl)benzenethiol | 1. Methyl iodide, K₂CO₃, Acetone 2. H₂O₂, Acetic Acid | 97 | acs.org |
| Ethyl | 3,5-Bis(trifluoromethyl)benzenethiol | 1. Ethyl iodide, K₂CO₃, Acetone 2. H₂O₂, Acetic Acid | 96 | acs.org |
Integration into Ligand Design and Organocatalysis
The 3,5-bis(trifluoromethyl)phenyl group is a "privileged" motif in the field of organocatalysis, particularly in the design of chiral catalysts that operate through hydrogen bonding. rsc.orgresearchgate.net Its incorporation into catalyst scaffolds significantly enhances their performance.
The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl group are harnessed to create highly effective chiral organocatalysts, most notably thiourea (B124793) derivatives. rsc.orgnih.gov These catalysts have been successfully employed in a wide variety of asymmetric transformations.
Thiourea derivatives function as organocatalysts by activating electrophiles through the formation of double hydrogen bonds. rsc.orgresearchgate.net The core design principle is to enhance the hydrogen-bond donating capacity of the thiourea's N-H protons. This is achieved by attaching strongly electron-withdrawing groups to the aryl rings of the catalyst.
The 3,5-bis(trifluoromethyl)phenyl group is exceptionally effective in this role. researchgate.net The two trifluoromethyl (CF₃) groups exert a powerful inductive electron-withdrawing effect, which significantly increases the acidity of the N-H protons. This heightened acidity makes the thiourea a much stronger hydrogen-bond donor compared to unsubstituted or less-substituted analogues. researchgate.net This allows the catalyst to form strong, activating hydrogen bonds with substrates (e.g., carbonyls, imines), stabilizing the transition state and lowering the activation energy of the reaction. rsc.orgelsevierpure.com This dual hydrogen-bonding interaction effectively mimics the role of Lewis acids but under milder, metal-free conditions. rsc.org
The use of the 3,5-bis(trifluoromethyl)phenyl motif has a profound impact on both the activity and stereoselectivity of chiral thiourea organocatalysts. N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often called Schreiner's thiourea, is a prominent example of a highly active achiral catalyst. rsc.org When this motif is incorporated into a chiral scaffold, it leads to powerful asymmetric catalysts.
Catalytic Activity: The enhanced acidity of the N-H protons leads to stronger substrate binding and activation, resulting in significantly accelerated reaction rates compared to catalysts lacking these electron-withdrawing groups. youtube.com Spectroscopic studies have revealed that the 3,5-bis(trifluoromethyl)phenyl substitution also influences the conformational preference of the catalyst. It favors a trans-trans conformation of the N-H groups, which is the ideal arrangement for establishing the double hydrogen-bond interaction with a single acceptor site on the substrate, thereby maximizing catalytic activation. youtube.com
Stereoselectivity: In bifunctional catalysts, where the thiourea moiety is combined with a chiral amine or other basic site, the 3,5-bis(trifluoromethyl)phenyl groups play a crucial role in creating a well-defined chiral environment. By rigidly orienting the substrate through strong hydrogen bonding, the catalyst effectively shields one face of the electrophile, directing the nucleophilic attack to the other face and thus controlling the stereochemical outcome of the reaction. This has led to the development of catalysts that provide high enantioselectivity across a range of important organic reactions.
| Reaction Type | Substrates | General Outcome | Reference |
|---|---|---|---|
| Diels-Alder Reaction | Dienes and Dienophiles | High yields and enantioselectivities | rsc.org |
| Michael Addition | Enones and Nucleophiles (e.g., malonates) | Excellent yields and high enantioselectivity | rsc.org |
| Friedel-Crafts Alkylation | Indoles and Nitroalkenes | High yields and enantioselectivities | researchgate.net |
| Strecker Reaction | Imines and HCN | Catalyzes enantioselective hydrocyanation | rsc.org |
| Baylis-Hillman Reaction | Aldehydes and Activated Alkenes | Effective catalysis with high asymmetric induction | rsc.org |
| Pictet-Spengler Reaction | Tryptamines and Aldehydes | Enantioselective cyclization | rsc.org |
Information on the specific applications of this compound is not available in the public domain.
Extensive research has been conducted to gather information regarding the chemical compound this compound and its applications as a synthetic building block and functional motif. However, no specific data or research findings could be located in publicly accessible scientific literature for the outlined topics.
Specifically, there is no available information on the role of this compound in the following areas:
Contribution to the Development of Advanced Materials
Design of Fluorinated Heterocycles for Materials Science:Research detailing the use of this specific thioanisole for designing fluorinated heterocycles in materials science is not present in the available literature.
While research exists on the broader "3,5-bis(trifluoromethyl)phenyl" group in these fields, this information does not directly apply to the thioanisole derivative as requested. Therefore, to maintain scientific accuracy and adhere strictly to the provided subject, the requested article cannot be generated at this time.
Analytical and Computational Approaches in the Study of 3,5 Bis Trifluoromethyl Thioanisole
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Assignment
Spectroscopic methods are indispensable tools in modern organic chemistry for the detailed investigation of reaction pathways and the definitive assignment of chemical structures. For complex molecules such as 3,5-bis(trifluoromethyl)thioanisole, techniques that offer high sensitivity and specificity are paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for Reaction Progress Kinetics and Intermediates)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. For fluorine-containing compounds, ¹⁹F NMR is particularly advantageous. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the chemical shifts in ¹⁹F NMR span a much wider range than in ¹H NMR, which minimizes signal overlap and allows for the clear resolution of different fluorine environments within a molecule.
This high sensitivity and broad spectral window make ¹⁹F NMR an excellent tool for monitoring the progress of reactions involving this compound. By acquiring spectra at various time points, the consumption of the starting material and the formation of products and intermediates can be quantified, enabling the determination of reaction kinetics. The chemical shift of the trifluoromethyl groups is highly sensitive to changes in the electronic environment of the aromatic ring. Any transformation, such as oxidation of the sulfur atom or substitution on the ring, will induce a significant change in the ¹⁹F chemical shift, providing a clear spectroscopic marker for the reaction's progress.
For instance, in a hypothetical oxidation reaction of this compound to the corresponding sulfoxide (B87167) and sulfone, the ¹⁹F NMR signals of the -CF₃ groups would be expected to shift downfield due to the increased electron-withdrawing nature of the oxidized sulfur center. By integrating the signals of the starting material and the products over time, a kinetic profile of the reaction can be constructed.
Table 1: Hypothetical ¹⁹F NMR Chemical Shift Data for the Oxidation of this compound
| Compound | Functional Group | Expected ¹⁹F Chemical Shift Range (ppm) |
| This compound | Ar-CF₃ | -63 to -64 |
| 3,5-Bis(trifluoromethyl)sulfinylbenzene | Ar-CF₃ | -62 to -63 |
| 3,5-Bis(trifluoromethyl)sulfonylbenzene | Ar-CF₃ | -61 to -62 |
| Note: These are estimated values and can vary based on solvent and other experimental conditions. |
High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of transient intermediates in chemical reactions. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of an ion. This level of precision is often sufficient to distinguish between different potential intermediates that may have the same nominal mass.
In studies of reactions involving this compound, HRMS can be coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to gently ionize and detect reactive intermediates directly from the reaction mixture. For example, in a nucleophilic aromatic substitution reaction where the methylthio group is displaced, HRMS could be used to identify the fleeting Meisenheimer complex intermediate, characterized by its specific mass-to-charge ratio. The exact mass measurement would provide strong evidence for its elemental formula, confirming its structure.
Computational Chemistry for Deeper Mechanistic Insight and Property Prediction
Computational chemistry provides a theoretical framework for understanding and predicting the behavior of molecules. By modeling chemical systems at the atomic level, it is possible to investigate reaction pathways, transition states, and electronic properties that may be difficult or impossible to observe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.
For a reaction involving this compound, DFT calculations could be employed to model the entire reaction pathway. For example, in an electrophilic aromatic substitution reaction, DFT could be used to calculate the energies of the sigma complexes (Wheland intermediates) for substitution at different positions on the aromatic ring. This would allow for a prediction of the regioselectivity of the reaction. Furthermore, by locating the transition state structures, the activation energies for different pathways can be calculated, providing a quantitative understanding of the reaction kinetics. These theoretical calculations can then be compared with experimental kinetic data obtained from techniques like ¹⁹F NMR to validate the proposed mechanism.
Table 2: Illustrative DFT-Calculated Relative Energies for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
| Note: These values are purely illustrative for a generic reaction pathway. |
Analysis of Stereoelectronic Effects of Sulfur and Fluorine Groups
The chemical and physical properties of this compound are heavily influenced by the stereoelectronic effects of the sulfur and fluorine-containing substituents. The sulfur atom, with its lone pairs of electrons, can act as a π-donor through resonance, while the highly electronegative trifluoromethyl groups are strong σ- and π-electron-withdrawing groups. The interplay of these opposing electronic effects dictates the electron density distribution in the aromatic ring and influences its reactivity.
Computational methods, particularly DFT, are well-suited to dissect and quantify these stereoelectronic effects. By analyzing the molecular orbitals and the charge distribution within the molecule, a detailed picture of the electronic landscape can be obtained. For instance, Natural Bond Orbital (NBO) analysis can be used to quantify the hyperconjugative interactions between the sulfur lone pairs and the aromatic π-system, as well as the strong negative hyperconjugation involving the C-F bonds of the trifluoromethyl groups. This analysis can help to explain the observed reactivity patterns, such as the directing effects in electrophilic and nucleophilic aromatic substitution reactions. The understanding of these fundamental stereoelectronic interactions is crucial for the rational design of new reactions and functional materials based on this and related fluorinated thioether scaffolds.
Future Research Directions and Emerging Paradigms for 3,5 Bis Trifluoromethyl Thioanisole Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The traditional synthesis of thioanisoles often involves the methylation of corresponding thiophenols. wikipedia.orgchemicalbook.com For 3,5-bis(trifluoromethyl)thioanisole, a likely synthetic route would involve the methylation of the commercially available 3,5-bis(trifluoromethyl)thiophenol. sigmaaldrich.com While effective, these methods often rely on volatile and hazardous reagents and may not align with the principles of green chemistry.
Future research is poised to develop more sustainable synthetic strategies. Innovations in this area could include:
Catalytic Methylation: Exploring the use of greener methylating agents, such as dimethyl carbonate, in conjunction with efficient and recyclable catalysts could significantly improve the environmental footprint of the synthesis.
Flow Chemistry: Continuous flow processes offer enhanced safety, better heat and mass transfer, and the potential for automation, making them an attractive platform for the synthesis of this compound. acs.org The development of a flow-based synthesis would not only be more sustainable but also allow for easier scalability.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry. nih.gov Future investigations could explore the potential of methyltransferase enzymes to selectively methylate 3,5-bis(trifluoromethyl)thiophenol, offering a highly specific and environmentally benign synthetic route.
A comparative look at synthetic approaches for related thioethers highlights the potential for innovation. For instance, the synthesis of thioanisole (B89551) itself has been achieved through gas-phase reactions over solid catalysts, a method that could potentially be adapted for its trifluoromethylated analogue. google.com
Exploration of Novel Reactivity Modes and Unprecedented Transformations
The reactivity of this compound is anticipated to be a rich field of study, influenced by both the sulfur atom and the strongly electron-withdrawing aromatic ring. While direct studies are scarce, the known reactivity of thioanisole and the electronic effects of the bis(trifluoromethyl)phenyl group suggest several avenues for exploration.
Oxidation of the Thioether: A primary area of interest is the controlled oxidation of the sulfur atom. The oxidation of thioanisole to its corresponding sulfoxide (B87167) and sulfone is a well-known transformation. wikipedia.org For this compound, this oxidation could be particularly interesting due to the electronic influence of the trifluoromethyl groups. Recent advancements in selective oxidation methods, including electroenzymatic systems, could offer precise control over the oxidation state, leading to the selective synthesis of the corresponding sulfoxide or sulfone. rsc.org These oxidized derivatives would be valuable targets for further synthetic and biological evaluation.
Reactivity of the Methyl Group: The methyl group of thioanisole can be deprotonated by strong bases to form a nucleophilic carbanion. wikipedia.org The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring of this compound would likely acidify the protons of the methyl group, potentially allowing for deprotonation under milder conditions. This could open up new avenues for C-C bond formation and the synthesis of more complex structures.
Transformations involving the Aromatic Ring: The 3,5-bis(trifluoromethyl)phenyl motif is a key component in a variety of catalysts and functional molecules due to its electronic properties. rsc.org Future research could explore the functionalization of the aromatic ring of this compound itself, for example, through directed C-H activation or other cross-coupling reactions, to generate novel and complex molecular architectures.
Advanced Applications in Complex Molecule Synthesis and Functional Materials Development
While direct applications of this compound have yet to be reported, the unique properties conferred by the trifluoromethyl groups suggest significant potential in both medicinal chemistry and materials science.
In Medicinal Chemistry: The trifluoromethyl group is a highly sought-after moiety in drug discovery due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The 3,5-bis(trifluoromethyl)phenyl group, in particular, has been incorporated into compounds with potent biological activities, including as inhibitors of drug-resistant bacteria. mdpi.comnih.gov It is therefore plausible that this compound and its derivatives could serve as valuable building blocks for the synthesis of new therapeutic agents. Future research should focus on the synthesis and biological evaluation of a library of compounds derived from this scaffold.
In Functional Materials: The electronic properties of the 3,5-bis(trifluoromethyl)phenyl group make it an attractive component for the design of novel functional materials. For instance, this moiety has been used in the development of nonlinear optical chromophores. acs.org The incorporation of the thioether linkage in this compound could provide a handle for further functionalization or for influencing the material's properties, such as its interaction with surfaces or its self-assembly behavior. Future studies could explore the synthesis of polymers or other advanced materials incorporating the this compound unit and investigate their electronic and optical properties.
The following table provides a summary of the potential research directions and applications for this compound:
| Research Area | Focus | Potential Outcomes |
| Green Synthesis | Catalytic Methylation, Flow Chemistry, Biocatalysis | More sustainable and scalable synthetic routes. |
| Novel Reactivity | Controlled Oxidation, Methyl Group Functionalization, Aromatic Ring Transformations | Access to novel sulfoxides, sulfones, and more complex molecular architectures. |
| Advanced Applications | Medicinal Chemistry, Functional Materials | Development of new therapeutic agents and advanced materials with unique properties. |
Q & A
Q. Table 1: Key Spectral Data for Analogous Compounds
| Technique | Key Features (Example Compound) | Reference |
|---|---|---|
| IR | C-F stretch at 1,250 cm⁻¹ | |
| ¹⁹F NMR | δ = −65 ppm (CF₃) | |
| HRMS | [M+H]⁺ = 247.11 (C₈H₄F₇N) |
Advanced: How do HOMO-LUMO profiles (from computational studies) guide predictions of this compound’s reactivity?
Methodological Answer:
demonstrates that HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) analyses predict sites of electrophilic/nucleophilic attack. For example:
- HOMO Localization : Electron density on sulfur or aromatic rings indicates susceptibility to electrophilic substitution.
- LUMO Localization : Electron-deficient regions (e.g., CF₃-substituted positions) may undergo nucleophilic attack.
Software like Gaussian or ORCA calculates these orbitals using density functional theory (DFT). Researchers should compare computed data with experimental results (e.g., reaction yields at specific positions) to validate models .
Advanced: How can contradictions in thermodynamic data (e.g., reaction enthalpies) for fluorinated aromatics be resolved?
Methodological Answer:
notes discrepancies in thermochemical data due to variations in experimental conditions (e.g., solvent polarity, temperature). Resolution strategies include:
Standardized Protocols : Replicate measurements under identical conditions (e.g., gas-phase calorimetry).
Computational Validation : Compare experimental ΔH values with DFT-calculated enthalpies.
Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2 kJ/mol for bomb calorimetry) .
Advanced: What experimental designs evaluate this compound’s potential in materials science (e.g., organic electronics)?
Methodological Answer:
outlines methods for assessing fluorinated thiophenes in optoelectronic devices:
Charge Transport Studies : Measure hole/electron mobility via field-effect transistor (FET) configurations.
Bandgap Analysis : UV-Vis spectroscopy and cyclic voltammetry determine HOMO-LUMO gaps.
Stability Testing : Expose compounds to heat/light and monitor decomposition via TGA or HPLC .
Advanced: How can researchers reconcile conflicting biological activity data for fluorinated aromatic amines in drug discovery?
Methodological Answer:
emphasizes structure-activity relationship (SAR) studies:
Derivatization : Synthesize analogs (e.g., replacing SMe with NH₂) and compare bioactivity.
Computational Docking : Predict binding affinities to target proteins (e.g., kinases).
In Vitro/In Vivo Correlation : Validate hypotheses using cell assays (e.g., IC₅₀) and animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
